(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate

Catalog No.
S715942
CAS No.
340187-12-4
M.F
C17H16BrNO2
M. Wt
346.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate

CAS Number

340187-12-4

Product Name

(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-bromoethyl)carbamate

Molecular Formula

C17H16BrNO2

Molecular Weight

346.2 g/mol

InChI

InChI=1S/C17H16BrNO2/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,20)

InChI Key

GDIPNIOJNLDDRP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCBr

Synonyms

(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate; N-(2-Bromoethyl)-carbamic Acid 9H-Fluoren-9-ylmethyl Ester

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCBr

(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate is a chemical compound with the molecular formula C₁₇H₁₆BrNO₂ and a molecular weight of 346.22 g/mol. It is known for its structural features, including a fluorenyl group, which contributes to its stability and reactivity. The compound is categorized under carbamates, which are esters or salts of carbamic acid, and it contains a brominated ethyl side chain that enhances its reactivity in various

Typical of carbamates, including:

  • Nucleophilic Substitution Reactions: The bromine atom in the 2-bromoethyl group can undergo nucleophilic substitution, making it reactive towards nucleophiles such as amines or alcohols.
  • Deprotection Reactions: The fluorenyl group can be removed under basic conditions, allowing for the liberation of the amine functionality for further reactions .
  • Formation of Ureas: When reacted with isocyanates, (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate can yield urea derivatives, expanding its utility in synthetic organic chemistry.

The synthesis of (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate generally involves the following steps:

  • Preparation of Fluorenylmethanol: The fluorenyl group is typically introduced via a reaction involving fluorenylmethanol.
  • Formation of Carbamate: The reaction of fluorenylmethanol with phosgene or an equivalent reagent leads to the formation of the carbamate structure.
  • Bromination: The introduction of the bromoethyl group can be achieved through alkylation reactions using 2-bromoethanol under suitable conditions .

(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate has several applications, particularly in:

  • Peptide Synthesis: It serves as a protecting group for amino acids in solid-phase peptide synthesis due to its stability and ease of removal.
  • Drug Development: Its derivatives are explored in medicinal chemistry for developing new therapeutic agents .

Interaction studies involving (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential role in biological systems and its utility in synthetic pathways. For example, interactions with amino acids or other biomolecules can provide insights into its biological relevance and potential therapeutic applications.

Several compounds share structural similarities with (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate. Here are some notable comparisons:

Compound NameSimilarityKey Features
(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate0.91Contains a similar fluorenyl group with different alkyl substitution.
Benzyl (2-bromoethyl)carbamate0.82Lacks the fluorenyl group but retains the bromoethyl moiety.
Benzyl (3-bromopropyl)carbamate0.74Similar structure but with a different alkyl chain length.
Benzyl 4-(Bromomethyl)tetrahydro-1(2H)-pyridinecarboxylate0.68Contains a pyridine ring instead of a fluorenyl structure.
(9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride0.88Features an amino group instead of bromine, affecting reactivity.

These comparisons highlight the unique aspects of (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate, particularly its fluorenyl structure which imparts distinct chemical properties not found in simpler carbamates or those without this aromatic system .

XLogP3

3.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-(Fmoc-amino)ethyl bromide

Dates

Modify: 2023-08-15

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